3-(4-Bromo-3-fluorophenyl)acrylic acid

Medicinal Chemistry ADME Lipophilicity Optimization

3-(4-Bromo-3-fluorophenyl)acrylic acid (CAS 923266-17-5) is a strategic di-halogenated cinnamic acid building block. Its unique 4-Br/3-F substitution delivers a LogP of 2.686 and a low TPSA of 37.3 Ų—an optimal profile for CNS drug design and overcoming kinase resistance (e.g., EGFR T790M/C797S, IC50 13 nM). The bromine atom enables versatile cross-coupling, while fluorine modulates metabolism. Standardized 98% purity across batches ensures reproducible SAR and library production. Choose this specific regioisomer for distinct binding and ADME outcomes.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
CAS No. 923266-17-5
Cat. No. B1445362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)acrylic acid
CAS923266-17-5
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)Br
InChIInChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
InChIKeyLHHBEQSDZPKXEI-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-fluorophenyl)acrylic Acid (CAS 923266-17-5): A Dual-Halogenated Cinnamic Acid Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(4-Bromo-3-fluorophenyl)acrylic acid (CAS 923266-17-5), also referred to as 4-Bromo-3-fluorocinnamic acid, is a disubstituted cinnamic acid derivative characterized by the presence of both a bromine atom at the para-position and a fluorine atom at the meta-position on the phenyl ring. With a molecular formula of C9H6BrFO2 and a molecular weight of 245.05 g/mol , this compound belongs to the class of halogenated cinnamic acids and serves as a versatile synthetic building block. Its structural features confer a unique lipophilicity profile, with a calculated LogP of 2.686 [1], distinguishing it from mono-halogenated and other di-halogenated analogs. The compound is commercially available with a typical purity of 98% and is primarily utilized in research settings, including medicinal chemistry, agrochemical development, and materials science.

Why 3-(4-Bromo-3-fluorophenyl)acrylic Acid (923266-17-5) Cannot Be Interchanged with Mono-Halogenated or Isomeric Cinnamic Acid Analogs


Generic substitution among cinnamic acid derivatives is precluded by the distinct physicochemical and biological consequences of specific halogenation patterns. The 4-bromo-3-fluoro substitution in 3-(4-Bromo-3-fluorophenyl)acrylic acid results in a unique electronic environment and steric profile that directly impacts molecular recognition, metabolic stability, and reactivity. Compared to mono-halogenated analogs like 4-Bromocinnamic acid or 4-Fluorocinnamic acid, the dual halogenation in the target compound significantly alters lipophilicity (LogP 2.686 vs. 2.5469 and 1.9235, respectively) [1]. Furthermore, regiochemical variation—as seen in 3-Bromo-4-fluorocinnamic acid—produces a distinct spatial arrangement of halogen atoms, which can lead to divergent binding affinities in biological targets such as kinases . The following quantitative evidence demonstrates that these molecular differences translate into measurable performance variations in key research applications, making the specific procurement of CAS 923266-17-5 essential for achieving reproducible and targeted outcomes.

Quantitative Differentiation of 3-(4-Bromo-3-fluorophenyl)acrylic Acid (923266-17-5) Against Closest Analogs: LogP, EGFR Inhibition, PSA, and Purity


Lipophilicity (LogP) Comparison: 4-Bromo-3-fluoro Substitution Yields Higher LogP Than Mono-Halogenated and Some Di-Halogenated Analogs

3-(4-Bromo-3-fluorophenyl)acrylic acid exhibits a calculated LogP of 2.686, which is higher than that of 4-Bromocinnamic acid (LogP 2.5469) [1], 4-Fluorocinnamic acid (LogP 1.9235) , and 3,4-Difluorocinnamic acid (LogP ~2.1) . This increased lipophilicity is attributed to the synergistic effect of the bromine and fluorine atoms, which enhances membrane permeability and protein binding potential. The LogP of 2.686 positions this compound within an optimal range for oral bioavailability (typically LogP 1-3) while providing a distinct physicochemical handle for chromatographic separation and formulation development.

Medicinal Chemistry ADME Lipophilicity Optimization

EGFR Kinase Inhibition: 4-Bromo-3-fluoro Cinnamic Acid Scaffold Shows Sub-Micromolar Activity Against Clinically Relevant Mutants

A derivative incorporating the 4-Bromo-3-fluorophenylacrylic acid scaffold has demonstrated potent inhibition of mutant epidermal growth factor receptor (EGFR) kinases. Specifically, the compound exhibits an IC50 of 301 nM against the EGFR del19 mutant and 13 nM against the EGFR T790M/C797S double mutant, as measured by HTRF assay [1]. This activity is significantly more potent than typical mono-halogenated cinnamic acid derivatives, which often show IC50 values in the high micromolar range for various targets (e.g., 4-Bromocinnamic acid derivatives with IC50 values from 6.6 μM to 100 μM) . The dual halogenation pattern is reported to enhance binding affinity to the kinase domain, improving inhibitory potency compared to analogs lacking this specific substitution pattern .

Oncology Kinase Inhibition Targeted Therapy

Polar Surface Area (PSA) and Molecular Weight: Balanced Physicochemical Properties for CNS Drug-Likeness

3-(4-Bromo-3-fluorophenyl)acrylic acid possesses a topological polar surface area (tPSA) of 37.3 Ų and a molecular weight of 245.05 g/mol [1]. These values are consistent with those of other di-halogenated cinnamic acids but contrast with mono-halogenated analogs: 4-Bromocinnamic acid has the same PSA but a lower molecular weight (227.06 g/mol) [2], while 4-Fluorocinnamic acid has a PSA of 37.3 Ų and a significantly lower molecular weight (166.15 g/mol) . The combination of a tPSA < 60 Ų and molecular weight < 300 Da is favorable for blood-brain barrier penetration, suggesting that derivatives of this scaffold may be suitable for central nervous system (CNS) drug discovery programs.

Drug Design CNS Penetration Physicochemical Profiling

Commercial Availability and Purity: Consistent 98% Purity from Multiple Global Suppliers

3-(4-Bromo-3-fluorophenyl)acrylic acid (CAS 923266-17-5) is widely available from reputable suppliers at a minimum purity of 98% . This contrasts with some halogenated cinnamic acid analogs that are offered at lower purities (e.g., 95%) or are less readily available in research quantities. The consistent high purity ensures reliable and reproducible results in synthetic and biological assays, reducing the need for additional purification steps and minimizing batch-to-batch variability.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 3-(4-Bromo-3-fluorophenyl)acrylic Acid (923266-17-5) Based on Quantitative Differentiation


Design and Synthesis of Next-Generation EGFR Inhibitors Targeting Drug-Resistant Mutants

The potent activity of 4-Bromo-3-fluorocinnamic acid-based compounds against EGFR del19 (IC50 301 nM) and EGFR T790M/C797S (IC50 13 nM) mutants makes this scaffold ideal for medicinal chemistry programs aimed at overcoming resistance to first- and second-generation tyrosine kinase inhibitors [1]. Researchers can use CAS 923266-17-5 as a starting material for structure-activity relationship (SAR) studies to further optimize potency and selectivity against specific EGFR variants implicated in non-small cell lung cancer.

Development of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

With a LogP of 2.686 and a topological polar surface area of 37.3 Ų, 3-(4-Bromo-3-fluorophenyl)acrylic acid provides an excellent physicochemical foundation for designing central nervous system (CNS) drugs [2][3]. Its balanced lipophilicity and low PSA are within the favorable range for blood-brain barrier penetration, making it a strategic choice for synthesizing libraries of analogs intended for neurological or psychiatric indications.

Synthesis of Halogenated Building Blocks for High-Throughput Screening Libraries

The compound's dual halogenation pattern (Br and F) and commercial availability at 98% purity enable its efficient use in parallel synthesis and automated library production . The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can modulate metabolic stability and binding interactions. This makes 923266-17-5 a reliable and scalable building block for generating diverse compound collections in pharmaceutical and agrochemical discovery.

Physicochemical Profiling and ADME Optimization of Lead Series

The distinct LogP of 2.686, which is higher than that of many mono-halogenated analogs, allows researchers to systematically explore the impact of increased lipophilicity on absorption, distribution, metabolism, and excretion (ADME) properties [2]. Incorporating the 4-Bromo-3-fluorophenyl moiety into lead compounds can help fine-tune logD, plasma protein binding, and metabolic stability, providing a valuable tool for property-based drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-3-fluorophenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.